5-bromo-6-(trifluoromethyl)-1H-indole

概要

説明

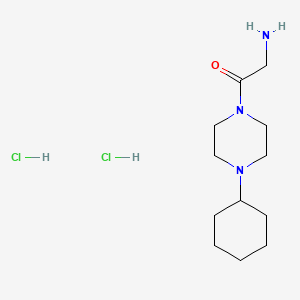

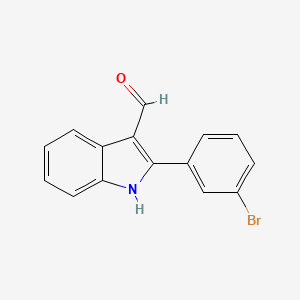

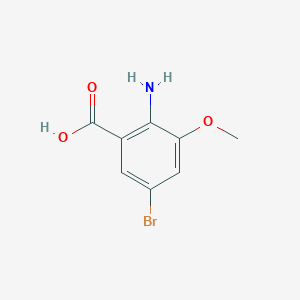

“5-bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, involves the use of fluorine-containing moieties . The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrrole ring fused to a benzene ring, with bromine and trifluoromethyl groups attached . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. As an indole, it may undergo electrophilic substitution reactions . The bromine and trifluoromethyl groups may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and rotatable bond count would influence its properties .科学的研究の応用

Synthesis and Characterization

Photoreactive Derivatives Synthesis : 5- and 6-trifluoromethyldiazirinyl indoles, synthesized from bromoindole derivatives, are used as mother skeletons for synthesizing various bioactive indole metabolites. These derivatives are valuable in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Crystal Structure and Interactions Analysis : A compound synthesized from 5-bromo-1H-indole was analyzed for its crystal structure, revealing insights into intermolecular connections and atom-to-atom interaction percentages, crucial for understanding compound behavior (Barakat et al., 2017).

Regioselective Synthesis : A method for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid from trifluoroacetylated indole, leading to regioselective bromine substitution, is vital in developing indole-based pharmaceutical compounds (Sharma et al., 2020).

Medicinal Chemistry and Bioactivity

Antiinfective and Receptor Binding : Brominated tryptophan derivatives from sponges, including compounds with 6-bromo-1H-indole structure, were found to inhibit the growth of bacteria and interact with human serotonin receptors, showcasing potential therapeutic applications (Segraves & Crews, 2005).

Antimicrobial Activity Screening : Novel heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole demonstrated high antibacterial activity, suggesting their potential in developing new antimicrobial agents (Mageed et al., 2021).

In Vitro Cytotoxicity : Tricarbo-substituted indoles, prepared from 5-bromo-3-iodoacetophenone, showed significant cytotoxicity against certain cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2016).

Chemical and Structural Analysis

Hydrogen Bonding and Crystal Structure : Study of trifluoroacetyloxime substituted 5-bromoindoles revealed important hydrogen bonding networks and π-stacking of the indole moiety, essential for understanding molecular interactions (Mphahlele, 2018).

Hirshfeld Surface Analysis : Analysis of an indole derivative including 5-bromoindole provided insights into intermolecular interactions, crucial for predicting compound behavior in various environments (Geetha et al., 2017).

作用機序

The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the specific compound and its functional groups .

The biochemical pathways affected by these compounds can also vary widely. Some compounds might inhibit or activate specific enzymes, leading to changes in the production of certain biochemicals .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and other cellular processes .

Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of these compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-7-3-5-1-2-14-8(5)4-6(7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFNSUAJPLWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)